molecular formula C13H18N2O3 B1612811 Lacosamide (racemate) CAS No. 175481-26-2

Lacosamide (racemate)

Cat. No.: B1612811
CAS No.: 175481-26-2
M. Wt: 250.29 g/mol
InChI Key: VPPJLAIAVCUEMN-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Lacosamide, a third-generation antiepileptic drug, primarily targets the voltage-gated sodium channels in neurons . These channels play a crucial role in the generation and propagation of action potentials in neurons, which are fundamental to the transmission of signals in the nervous system .

Mode of Action

Unlike traditional sodium channel blockers that affect fast inactivation, lacosamide selectively enhances sodium channel slow inactivation . This interaction with sodium channels is stereoselective, meaning it depends on the spatial arrangement of the atoms in the lacosamide molecule . By enhancing slow inactivation, lacosamide stabilizes hyperexcitable neuronal membranes and inhibits repetitive neuronal firing .

Biochemical Pathways

The enhancement of slow inactivation of sodium channels by lacosamide results in the stabilization of hyperexcitable neuronal membranes and the inhibition of repetitive neuronal firing . This mechanism of action leads to a reduction in the paroxysmal depolarizing shifts associated with epileptic activity .

Pharmacokinetics

Lacosamide exhibits favorable pharmacokinetic properties. It is rapidly absorbed, with maximum plasma concentrations reached 0.5–4 hours after intake . The oral bioavailability of lacosamide is high (100%) for a dose up to 800 mg, and this bioavailability is irrespective of food intake . Lacosamide is moderately metabolized in the liver, by demethylation, to O-desmethyl lacosamide (30%) and to other unidentified metabolites (30%) . Approximately 40% of an administered dose is excreted as unchanged lacosamide in urine . The elimination half-life of lacosamide is approximately 13 hours in young subjects and 14–16 hours in elderly subjects .

Result of Action

The primary result of lacosamide’s action is the reduction of seizure frequency in patients with partial-onset seizures and primary generalized tonic-clonic seizures . This is achieved through the stabilization of hyperexcitable neuronal membranes and the inhibition of repetitive neuronal firing .

Action Environment

The action of lacosamide is influenced by several environmental factors. For instance, its metabolism can be affected by the function of the liver, where it is metabolized . Additionally, its excretion can be influenced by the function of the kidneys . Therefore, care should be taken when using lacosamide in patients with renal or hepatic impairment .

Biochemical Analysis

Biochemical Properties

Lacosamide (racemate) interacts with voltage-gated sodium channels, selectively enhancing their slow inactivation . This mechanism of action results in the stabilization of hyperexcitable neuronal membranes, inhibition of neuronal firing, and reduction in long-term channel availability without affecting physiological function .

Cellular Effects

Lacosamide (racemate) has been shown to stabilize hyperexcitable neuronal membranes, inhibiting neuronal firing . This effect can influence cell function, potentially impacting cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Lacosamide (racemate) involves its selective enhancement of sodium channel slow inactivation . This action stabilizes hyperexcitable neuronal membranes and inhibits neuronal firing, reducing long-term channel availability without affecting physiological function .

Temporal Effects in Laboratory Settings

Lacosamide (racemate) is rapidly absorbed, with maximum plasma concentrations reached 0.5–4 h after intake . Its elimination from plasma occurs with a terminal half-life of approximately 13 h in young subjects and 14–16 h in elderly subjects . This difference does not impact the dose regimen .

Dosage Effects in Animal Models

In animal models, Lacosamide (racemate) has shown to have anticonvulsant effects . The effects of the product can vary with different dosages

Metabolic Pathways

Lacosamide (racemate) is moderately metabolized in the liver, by demethylation, to O-desmethyl lacosamide (30%) and to other unidentified metabolites (30%) . The formation of O-desmethyl lacosamide is due to CYP2C19 .

Transport and Distribution

Lacosamide (racemate) is distributed within the body with a volume of distribution of 0.6–0.7 L/kg . It has low protein binding of less than 15% , suggesting that it may be freely distributed within cells and tissues.

Preparation Methods

Synthetic Routes and Reaction Conditions

Lacosamide can be synthesized through various methods. One common route involves the O-methylation of N-Boc-D-serine, followed by benzylamide formation, N-deprotection, and N-acetylation . Another method includes a chemoenzymatic approach starting with methyl 2,3-dibromo propionate, followed by a resolution process catalyzed by Novozyme 435 . These methods aim to achieve high chiral purity and chemical purity of the final product.

Industrial Production Methods

Industrial production of lacosamide focuses on optimizing the synthetic routes to avoid costly and difficult-to-handle reagents. The use of inexpensive and achiral reagents, such as phosphoric acid, has been shown to enhance both chemical and chiral purity . This approach improves the overall yield and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Lacosamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions . The conditions for these reactions vary depending on the desired product and the specific reaction pathway.

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of lacosamide, which can have different pharmacological properties and applications .

Scientific Research Applications

Treatment of Epilepsy

Lacosamide is primarily approved for the treatment of partial-onset seizures in adults and children aged four years and older. It functions as an adjunctive therapy, enhancing seizure control when used alongside other AEDs. The drug's mechanism involves the selective enhancement of slow inactivation of voltage-gated sodium channels (VGSC), which stabilizes hyperexcitable neuronal membranes and reduces seizure frequency .

Clinical Trials and Efficacy:

  • Phase II and III clinical trials have demonstrated that lacosamide effectively increases the seizure threshold across various animal models .
  • A meta-analysis indicated that lacosamide significantly reduces seizure frequency compared to placebo, with a favorable safety profile .

Pediatric Use

Recent studies suggest that lacosamide is a promising option for children with focal epilepsy , providing effective seizure control with fewer side effects compared to older AEDs . Monitoring plasma levels of lacosamide can optimize dosing and improve therapeutic outcomes in pediatric patients .

Migraine Management

Recent research has indicated that lacosamide may have potential applications in treating migraine . Studies show that the S-enantiomer of lacosamide (S-LCM) can inhibit calcitonin gene-related peptide (CGRP) release, which is critical in migraine pathophysiology. This suggests a novel therapeutic pathway for acute migraine treatment .

Mechanism:

  • S-LCM reduces calcium influx in trigeminal neurons and diminishes CGRP release, potentially alleviating migraine symptoms .

Safety Profile and Adverse Effects

While generally well-tolerated, lacosamide has been associated with certain cardiac adverse events . A comprehensive review identified multiple signals related to cardiac issues, necessitating careful monitoring during treatment . Clinicians are advised to weigh the benefits against potential risks, particularly in patients with pre-existing cardiac conditions.

Ongoing Studies

Current research continues to explore the broader applications of lacosamide:

  • Investigations into its efficacy in treating other neurological disorders are underway, including chronic pain syndromes.
  • Studies are focusing on optimizing dosing regimens through pharmacokinetic modeling to enhance therapeutic outcomes while minimizing side effects .

Comparison with Similar Compounds

Lacosamide is unique among antiepileptic drugs due to its selective enhancement of sodium channel slow inactivation. Similar compounds include:

Lacosamide’s unique mechanism of action and favorable pharmacokinetic profile make it a valuable option for the treatment of epilepsy and other neurological disorders .

Biological Activity

Lacosamide, a functionalized amino acid, is primarily recognized for its efficacy as an antiepileptic drug (AED). Approved for the treatment of partial-onset seizures in adults, its unique mechanism of action and pharmacological properties have garnered significant research interest. This article delves into the biological activity of lacosamide, highlighting its mechanisms, pharmacokinetics, clinical applications, and associated studies.

Lacosamide operates through a distinct mechanism compared to traditional sodium channel blockers. It selectively enhances the slow inactivation of voltage-gated sodium channels without affecting fast inactivation . This modulation stabilizes hyperexcitable neuronal membranes and reduces neuronal firing, thereby controlling seizure activity. Unlike other AEDs that primarily block sodium channels, lacosamide's ability to enhance slow inactivation allows it to maintain physiological neuronal function while reducing the potential for excessive neuronal excitability .

Pharmacokinetics

Lacosamide exhibits favorable pharmacokinetic properties:

  • Absorption : It is completely absorbed following oral administration with a high bioavailability of approximately 100% .
  • Distribution : The volume of distribution is about 0.6 L/kg, indicating its ability to cross the blood-brain barrier due to its amphiphilic nature .
  • Metabolism : Lacosamide is metabolized by CYP3A4 and CYP2C enzymes, primarily yielding an inactive metabolite, O-desmethyl lacosamide .
  • Elimination : Approximately 95% of the drug is excreted via renal pathways, with around 40% being unchanged lacosamide .
  • Half-life : The half-life ranges from 13 to 16 hours, allowing for twice-daily dosing regimens .

Seizure Reduction

Clinical trials have demonstrated that lacosamide significantly reduces seizure frequency in patients with partial-onset seizures. In randomized controlled trials involving over 1300 patients, adjunctive therapy with lacosamide led to a notable reduction in seizure frequency compared to placebo . The dose-response relationship has been shown to be linear up to 800 mg orally and 300 mg intravenously .

Cognitive Effects

A study investigating lacosamide's impact on cognitive function found that it did not deteriorate cognitive abilities and may even improve them in some patients with epilepsy. This was highlighted in a comparison study where patients treated with lacosamide showed better outcomes on cognitive scales compared to those receiving other AEDs .

Binding Affinity Studies

Research has identified the binding interactions between lacosamide and the collapsin response mediator protein 2 (CRMP-2), suggesting that this interaction may play a role in its therapeutic effects. Binding studies indicated a Kd value under 5 μM, confirming that lacosamide binds specifically to CRMP-2 . The implications of this binding extend beyond epilepsy treatment, potentially influencing conditions like neuropathic pain and neurodegenerative diseases .

Cardiac Safety Profile

Recent pharmacovigilance studies have raised concerns regarding lacosamide's cardiac safety profile. Analysis of adverse event reports indicated a significant association between lacosamide use and cardiac adverse events, including arrhythmias. Monitoring these effects is crucial for ensuring patient safety during treatment .

Summary Table of Key Findings

Parameter Details
Mechanism of Action Enhances slow inactivation of sodium channels
Bioavailability ~100% after oral administration
Volume of Distribution ~0.6 L/kg
Metabolism Primarily via CYP3A4; inactive metabolite produced
Elimination Route ~95% renal excretion
Half-life 13-16 hours
Clinical Efficacy Significant seizure reduction compared to placebo
Cognitive Effects No deterioration; potential improvement noted
Cardiac Safety Concerns Associated with adverse cardiac events

Properties

IUPAC Name

2-acetamido-N-benzyl-3-methoxypropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-10(16)15-12(9-18-2)13(17)14-8-11-6-4-3-5-7-11/h3-7,12H,8-9H2,1-2H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPPJLAIAVCUEMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(COC)C(=O)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00861451
Record name 2-(Acetylamino)-N-benzyl-3-methoxypropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00861451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175481-26-2
Record name 2-(Acetylamino)-3-methoxy-N-(phenylmethyl)propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175481-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Acetylamino)-N-benzyl-3-methoxypropanamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Acetylamino)-N-benzyl-3-methoxypropanamide
Source EPA DSSTox
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Record name 2-(acetylamino)-N-benzyl-3-methoxypropanamide
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Synthesis routes and methods

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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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